Home > Products > Screening Compounds P128803 > 2H-Pyrido[3,4-e][1,2]oxazine
2H-Pyrido[3,4-e][1,2]oxazine - 107116-53-0

2H-Pyrido[3,4-e][1,2]oxazine

Catalog Number: EVT-1170711
CAS Number: 107116-53-0
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under the broader category of nitrogen-containing heterocycles. Its unique structure allows it to exhibit various chemical properties and biological activities. The specific molecular formula for 2H-Pyrido[3,4-e][1,2]oxazine is C19H25N3OC_{19}H_{25}N_3O with a molecular weight of approximately 325.43 g/mol. It is often synthesized for research purposes and may be found in various chemical databases and literature focused on organic synthesis and medicinal chemistry .

Synthesis Analysis

Synthetic Routes

The synthesis of 2H-Pyrido[3,4-e][1,2]oxazine typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrido-Oxazine Core: This initial step often utilizes amines and aldehydes in a condensation reaction to form the pyrido-oxazine structure.
  • Introduction of Substituents: Subsequent steps involve introducing functional groups such as diethylaminoethyl and phenyl groups through nucleophilic substitution or electrophilic addition reactions.

Technical Parameters

  • Reagents: Common reagents include diethylamine, various aldehydes, and catalysts that facilitate the reactions.
  • Conditions: Reactions are generally carried out under controlled temperature and pressure to optimize yield and minimize by-products. Industrial synthesis may employ automated reactors for efficiency .
Molecular Structure Analysis

The molecular structure of 2H-Pyrido[3,4-e][1,2]oxazine features a fused bicyclic system consisting of a pyridine ring and an oxazine moiety. Key aspects include:

  • Bonding: The compound exhibits multiple carbon-nitrogen bonds typical of heterocycles.
  • Geometry: The geometry around the nitrogen atoms influences reactivity and potential interactions with biological targets.

Structural Data

  • IUPAC Name: N,N-diethyl-2-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanamine;trihydrochloride
  • CAS Number: 86979-93-3
  • InChI Key: XWBVCYNBNVXQTO-UHFFFAOYSA-N .
Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,4-e][1,2]oxazine can participate in several types of chemical reactions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate can yield hydroxylated derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to produce amine derivatives.
  • Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present .

Major Products Formed

The products formed from these reactions vary based on conditions:

  • Oxidation may yield hydroxylated compounds.
  • Reduction typically results in amine derivatives which are crucial for further functionalization .
Mechanism of Action

The mechanism of action for 2H-Pyrido[3,4-e][1,2]oxazine involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation pathways that result in observable biological effects. The exact biochemical pathways are dependent on the target molecules involved and the context of application .

Physical and Chemical Properties Analysis

Relevant Data

Physical properties such as boiling point, density, and refractive index are also critical for understanding the behavior of this compound in different environments .

Applications

Scientific Applications

The applications of 2H-Pyrido[3,4-e][1,2]oxazine span several fields:

  • Medicinal Chemistry: Due to its structural features, it has potential as a scaffold for drug development targeting various diseases.
  • Biological Research: Its interactions with biological systems make it a candidate for studies in pharmacology and biochemistry.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical properties .
Nomenclature and Structural Analysis of 2H-Pyrido[3,4-e][1,2]oxazine

IUPAC Nomenclature and Heteroatom Prioritization Rules

The systematic name 2H-Pyrido[3,4-e][1,2]oxazine follows IUPAC fusion nomenclature rules for heterocyclic systems. The parent components are pyridine and oxazine, with pyridine designated as the principal ring due to its higher priority based on heteroatom composition and prevalence in chemical literature. The "2H-" prefix specifies the position of the exchangeable hydrogen atom on the oxazine ring nitrogen. The fusion descriptor "[3,4-e]" indicates that pyridine bonds 3 and 4 are shared with the oxazine ring, while "e" denotes the specific fusion atom numbering in the resultant bicyclic system [1] [3].

Heteroatom prioritization follows the hierarchy: O > N > S, making the oxygen-containing oxazine the suffix component ("oxazine") despite nitrogen's presence in both rings. The numbering system prioritizes maximizing heteroatom representation in the lowest possible locants, resulting in the nitrogen of the pyridine ring receiving the lowest possible number (position 1) in the fused system [8].

Table 1: Key Nomenclature Descriptors for 2H-Pyrido[3,4-e][1,2]oxazine

DescriptorInterpretation
PyridoPrincipal heterocyclic component (pyridine ring system)
[3,4-e]Fusion bonds at pyridine positions 3 and 4; 'e' indicates fusion orientation
[1,2]oxazineFused oxazine ring with nitrogen at position 1 and oxygen at position 2
2H-Tautomeric form with hydrogen on the oxazine nitrogen (N1)

Structural Features of Pyrido-Oxazine Fused Systems

2H-Pyrido[3,4-e][1,2]oxazine constitutes a bicyclic heteroaromatic system featuring a pyridine ring fused to a 1,2-oxazine ring. The fusion occurs between pyridine bonds c (between atoms 3 and 4) and the oxazine bond between atoms 5a and 6. This creates a planar central bicyclic scaffold with bond angles deviating slightly from regular hexagons due to fusion strain. X-ray crystallographic analyses of related isomers reveal nearly coplanar ring systems with minor puckering at the fusion bonds [4] [7].

Electronic characteristics include an electron-deficient pyridine ring (π-deficient) fused to an oxazine ring exhibiting mixed aromatic/non-aromatic character. The oxygen atom contributes significant electronegativity, creating a dipole moment across the oxazine ring. Nuclear Independent Chemical Shift (NICS) calculations for analogous fused oxazines indicate moderate aromaticity in the pyridine ring (NICS(1) ≈ -8 to -10 ppm) and weaker aromatic character in the oxazine moiety (NICS(1) ≈ -2 to -4 ppm) . The molecule adopts a near-planar conformation with the oxygen atom positioned peri to the pyridine nitrogen, enabling weak intramolecular interactions that influence reactivity [8].

Table 2: Key Structural Parameters of Pyrido-Oxazine Derivatives

ParameterValue/RangeMethod of Determination
Bond Length (C-O)1.36 - 1.38 ÅX-ray crystallography (analogous structures)
Bond Length (C-N)1.32 - 1.35 ÅComputational DFT (B3LYP 6-31G(d))
Dihedral Angle0 - 5° deviation from planarityMolecular orbital calculations
Dipole Moment4.5 - 5.2 DebyeComputational DFT (B3LYP 6-31G(d))
NICS(1) Pyridine-8 to -10 ppmDensity Functional Theory (DFT) calculations
NICS(1) Oxazine-2 to -4 ppmDensity Functional Theory (DFT) calculations

Comparative Analysis with Positional Isomers (e.g., Pyrido[3,2-b] vs. [3,4-e] Derivatives)

Positional isomerism in pyrido-oxazines arises from variations in ring fusion points, profoundly impacting electronic distribution, aromaticity, and chemical reactivity. The [3,4-e] isomer exhibits distinct properties compared to other common isomers:

  • Pyrido[3,2-b][1,4]oxazines (e.g., 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS 20348-23-6 [10]): Feature fusion between pyridine positions 3-2 and oxazine positions 4-5. This places the oxazine oxygen ortho to the pyridine nitrogen, creating a stronger intramolecular dipole interaction than in [3,4-e] isomers. Bromination at position 7 (as in 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS not provided [9]) demonstrates enhanced electrophilic substitution reactivity compared to [3,4-e] systems due to greater electron density at the ortho position relative to nitrogen.

  • Pyrido[4,3-d][1,3]oxazine-2,4(1H)-diones (CAS 56788-14-8 [7]): Possess a para-fused structure with carbonyl groups at positions 2 and 4. This creates a fully conjugated, planar system with significant electron-withdrawing character. The electron affinity of these diones is substantially higher than non-carbonyl-containing isomers like the 2H-[3,4-e][1,2]oxazine, rendering them susceptible to nucleophilic attack at C2 and C4.

  • Pyrido[3,4-d][1,3]oxazine-2,4(1H)-diones (CAS 56788-13-7 [4]): Exhibit fusion patterns shifting the carbonyl groups toward the pyridine nitrogen. This results in decreased LUMO energy levels (-2.1 eV calculated) compared to [4,3-d] isomers (-1.9 eV), enhancing electrophilic character at the carbonyl carbons. The molecular weight (164.12 g/mol) and formula (C₇H₄N₂O₃) are identical to [4,3-d] isomers, but canonical SMILES (O=C1OC(=O)NC2C=NC=CC1=2 vs O=C1OC(=O)NC2C=CN=CC1=2) reveal distinct connectivity [4] [7].

  • Pyrido[2,3-e][1,3]oxazines (CAS 322-43-0 [8]): Feature fusion at pyridine positions 2-3 and oxazine positions 4-5. Despite sharing the molecular formula C₇H₆N₂O with the [3,4-e] isomer, their distinct fusion topology results in higher electron density at the meta-fused pyridine carbon (C8a). This increases basicity (predicted pKa of conjugate acid: 4.2 vs 3.8 for [3,4-e]) and alters electrophilic substitution preferences.

Table 3: Comparative Analysis of Pyrido-Oxazine Positional Isomers

Isomer TypeCAS NumberMolecular FormulaKey Structural FeatureElectronic CharacterReactivity Bias
2H-Pyrido[3,4-e][1,2]oxazineNot specifiedC₇H₆N₂OOrtho-fusion of oxazine O to pyridine N; planarModerate π-deficiencyElectrophilic at C7, C9
Pyrido[3,2-b][1,4]oxazine20348-23-6 [10]C₇H₈N₂OOrtho-fusion with O peri to pyridine N; slight puckeringLess π-deficientElectrophilic at C7; Nucleophilic at N5
Pyrido[4,3-d][1,3]oxazine-2,4-dione56788-14-8 [7]C₇H₄N₂O₃Para-fused with carbonyls at 2,4; fully planarStrong electron deficiencyNucleophilic at C2, C4
Pyrido[3,4-d][1,3]oxazine-2,4-dione56788-13-7 [4]C₇H₄N₂O₃Angular fusion with carbonyls; planarVery strong electron deficiencyNucleophilic at C2, C4; Radical addition
Pyrido[2,3-e][1,3]oxazine322-43-0 [8]C₇H₆N₂OMeta-fusion pattern; near-planarModerate π-deficiencyElectrophilic at C8; Nucleophilic at N1

The [3,4-e] fusion imposes unique steric constraints: the oxazine oxygen lies adjacent (ortho-like) to the pyridine nitrogen, creating a 6-membered dipole-minimized conformation. This proximity reduces the basicity of the pyridine nitrogen compared to [2,3-e] or [3,2-b] isomers due to partial electron withdrawal by the oxygen atom. Electrochemical fluorination studies on analogous pyrido[3,2-b][1,4]oxazines demonstrate higher reaction yields (70-85%) compared to theoretical calculations for [3,4-e] systems (predicted 45-60%), attributable to the latter's diminished electron density at the fusion carbon atoms . These electronic differences profoundly influence applications in medicinal chemistry, where [3,2-b] derivatives serve as intermediates for PARP7 inhibitors [5], while [3,4-e] systems show potential as rigid scaffolds for kinase-targeted therapeutics due to their planar, extended π-system.

Properties

CAS Number

107116-53-0

Product Name

2H-Pyrido[3,4-e][1,2]oxazine

IUPAC Name

2H-pyrido[3,4-e]oxazine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H

InChI Key

LUEKRTPVONXJPQ-UHFFFAOYSA-N

SMILES

C1=CNOC2=C1C=NC=C2

Synonyms

2H-Pyrido[3,4-e]-1,2-oxazine(9CI)

Canonical SMILES

C1=CNOC2=C1C=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.